2-bromo-1-(5-chloro-2-nitrophenyl)ethanone
Description
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrClNO3 It is a derivative of phenacyl bromide, characterized by the presence of a nitro group at the 2-position and a chlorine atom at the 5-position on the benzene ring
Properties
Molecular Formula |
C8H5BrClNO3 |
|---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2 |
InChI Key |
GBPVYENIZTWDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-chloro-2-nitrophenyl)ethanone typically involves the bromination of 5-Chloro-2-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the phenacyl position.
Industrial Production Methods
Industrial production of 2-bromo-1-(5-chloro-2-nitrophenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents like methanol or ethanol.
Reduction: Hydrogenation reactions use catalysts such as palladium on carbon, while metal hydride reductions use reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.
Reduction: The primary product is 5-Chloro-2-aminoacetophenone.
Oxidation: Potential products include various oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-(5-chloro-2-nitrophenyl)ethanone involves its reactivity towards nucleophiles and its ability to undergo reduction and substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can further react to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the nitro and chloro substituents, making it less reactive in certain types of reactions.
2-Nitrophenacyl Bromide: Contains a nitro group but lacks the chloro substituent, affecting its reactivity and applications.
5-Bromo-2-nitrophenacyl Chloride: Similar structure but with different halogen substituents, leading to variations in reactivity and use.
Uniqueness
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
